BenchChemオンラインストアへようこそ!

2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole

LogP regioisomer physicochemical properties

2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole (CAS 1368629-18-8; molecular formula C₈H₄BrClN₂O; molecular weight 259.49 g/mol) is a heterocyclic building block belonging to the 2,5-disubstituted-1,3,4-oxadiazole class. The compound incorporates a bromine atom at position 2 and a 3‑chlorophenyl ring at position 5, which together define its synthetic utility as a cross‑coupling partner and its distinct physicochemical profile relative to regioisomeric and unsubstituted analogs.

Molecular Formula C8H4BrClN2O
Molecular Weight 259.49 g/mol
CAS No. 1368629-18-8
Cat. No. B1446616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole
CAS1368629-18-8
Molecular FormulaC8H4BrClN2O
Molecular Weight259.49 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=NN=C(O2)Br
InChIInChI=1S/C8H4BrClN2O/c9-8-12-11-7(13-8)5-2-1-3-6(10)4-5/h1-4H
InChIKeyJQZRAIDZKZAHKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole (CAS 1368629-18-8) – Core Scaffold Identity and Procurement Context


2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole (CAS 1368629-18-8; molecular formula C₈H₄BrClN₂O; molecular weight 259.49 g/mol) is a heterocyclic building block belonging to the 2,5-disubstituted-1,3,4-oxadiazole class . The compound incorporates a bromine atom at position 2 and a 3‑chlorophenyl ring at position 5, which together define its synthetic utility as a cross‑coupling partner and its distinct physicochemical profile relative to regioisomeric and unsubstituted analogs. It is commercially supplied at ≥95% purity by multiple vendors, typically as a research-grade intermediate .

Why 2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole Cannot Be Replaced by Unsubstituted or Regioisomeric Analogs


Even among closely related 2‑bromo‑5‑aryl‑1,3,4‑oxadiazoles, the position of the chlorine substituent on the phenyl ring materially alters the compound’s electronic character, lipophilicity, and steric profile. The 3‑chlorophenyl motif imparts a dipole moment and hydrogen‑bond acceptor capacity that differ from the 4‑chloro and 2‑chloro isomers, affecting both reactivity in cross‑coupling and the physicochemical properties of downstream products . In addition, the bromine atom at position 2 is the sole reactive halogen for Pd‑catalyzed transformations—replacing it with a thiol, amine, or unsubstituted analog eliminates the key synthetic handle that defines this scaffold’s utility [1]. These regioisomeric and functional‑group distinctions make simple replacement unreliable without re‑optimization of synthetic protocols or biological profiles.

Quantitative Differentiation of 2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole from Its Closest Analogs


Regioisomeric LogP Differentiation: 3‑Chloro vs. 4‑Chloro Isomer

The lipophilicity of 2‑bromo‑5‑(3‑chlorophenyl)‑1,3,4‑oxadiazole is influenced by the position of the chlorine substituent. The regioisomeric 4‑chloro analog (CAS 1368558‑17‑1) is experimentally reported with a LogP of 2.65 . Although a directly measured LogP for the 3‑chloro compound has not been published in peer‑reviewed literature, in silico predictions indicate that meta‑chloro substitution yields a LogP approximately 0.1‑0.3 units higher than the para isomer due to differences in dipole orientation and solvation energy [1]. This differential lipophilicity can affect partitioning in biphasic reaction systems and biological membrane permeability of derivatives.

LogP regioisomer physicochemical properties lipophilicity

Melting Point and Thermal Stability: 3‑Chlorophenyl vs. Unsubstituted Phenyl Analog

The unsubstituted phenyl analog, 2‑bromo‑5‑phenyl‑1,3,4‑oxadiazole (CAS 51039‑53‑3), has a reported melting point range of 107–109 °C . Introduction of a chlorine substituent at the 3‑position of the phenyl ring increases molecular weight and polarizability, which is expected to elevate the melting point by 15–40 °C based on observations from analogous halogenated oxadiazole series [1]. The 3‑chlorophenyl derivative’s melting point is not reported in the open literature, but its solid‑state behavior will differ from the unsubstituted analog in crystallization, formulation, and storage stability.

melting point thermal stability solid-state properties crystallinity

Synthetic Handle Differentiation: 2‑Bromo vs. 2‑Thiol Oxadiazole Reactivity

In an SAR series of 1,3,4‑oxadiazole‑2(3H)‑thiones, the compound bearing a 2‑bromo substituent (2j) was identified as the most active urease inhibitor with an IC₅₀ of 12.60 ± 0.92 μM, outperforming other 5‑aryl‑substituted thiones in the series [1]. While this study evaluated the thione scaffold rather than the bromo‑oxadiazole directly, it demonstrates that the 2‑bromo substituent on an oxadiazole core can confer superior biological activity compared to other substituents. The 2‑bromo‑5‑(3‑chlorophenyl)‑1,3,4‑oxadiazole described herein provides the bromine atom as a reactive handle for cross‑coupling (Suzuki, Negishi, Buchwald‑Hartwig), whereas the corresponding 2‑thiol analog (CAS 41491‑54‑7) offers thiol‑specific chemistry (alkylation, metal binding). This functional‑group divergence dictates which downstream transformations are accessible.

cross-coupling bromine handle thiol synthetic utility urease inhibition

Oxadiazole Core Metabolic Stability vs. Ester and Amide Bioisosteres

The 1,3,4‑oxadiazole ring is a recognized metabolically stable bioisostere of esters and amides, offering the ability to form hydrogen bonds while resisting hydrolytic degradation [1]. In the context of MAO‑B inhibitor design, 2,5‑disubstituted‑1,3,4‑oxadiazole derivatives bearing chloro substituents achieved IC₅₀ values in the 0.039–0.066 μM range—potency comparable to or exceeding that of many non‑oxadiazole scaffolds [2]. While these data are not specific to the 2‑bromo‑5‑(3‑chlorophenyl) compound, they establish the class‑level advantage of the oxadiazole core over ester‑ or amide‑based linkers in medicinal chemistry campaigns.

bioisostere metabolic stability oxadiazole drug design hydrogen bonding

High‑Precision Application Scenarios for 2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole Procurement


Palladium‑Catalyzed Cross‑Coupling for Library Synthesis

The 2‑bromo substituent enables direct Suzuki, Negishi, or Buchwald‑Hartwig coupling at the oxadiazole C‑2 position. The meta‑chlorophenyl group remains intact during these transformations, making this compound a versatile entry point for parallel library synthesis of 2,5‑diaryl‑1,3,4‑oxadiazoles. The differential LogP of the 3‑chlorophenyl motif (relative to the 4‑chloro isomer; see Evidence Item 1) can be exploited to fine‑tune the lipophilicity of the final library members without altering the synthetic route [1].

Metabolically Stable Fragment for FBDD Campaigns Targeting CNS Enzymes

The oxadiazole core’s resistance to hydrolysis (see Evidence Item 4), combined with the chloro‑substituent’s potential for halogen‑bonding interactions with protein targets, positions this compound as a fragment hit for CNS enzyme targets such as MAO‑B. The 2‑bromo handle allows rapid elaboration via cross‑coupling, while the 3‑chlorophenyl group provides a vector for probing hydrophobic sub‑pockets [2].

Enzyme Inhibition Probe: Urease and Related Hydrolase Targets

Evidence from 2‑bromo‑substituted oxadiazole‑thione analogs shows that the bromine substituent is associated with superior urease inhibitory potency (IC₅₀ = 12.60 μM; see Evidence Item 3). The 2‑bromo‑5‑(3‑chlorophenyl)‑1,3,4‑oxadiazole can serve as a precursor for further derivatization (e.g., thione formation) to access potent urease inhibitors, with the 3‑chlorophenyl group offering a distinct SAR vector compared to phenyl or 4‑chlorophenyl analogs [3].

Physicochemical Comparator for Regioisomeric Oxadiazole Series

For teams systematically exploring the impact of chloro‑substituent position on oxadiazole properties, the 3‑chloro isomer fills a critical gap alongside the commercially available 4‑chloro (CAS 1368558‑17‑1) and unsubstituted phenyl (CAS 51039‑53‑3) analogs. Procurement of all three isomers enables direct head‑to‑head comparison of LogP, melting point, solubility, and biological activity within a single experimental design .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.